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1,3-Dideazaadenosine - 20649-47-2

1,3-Dideazaadenosine

Catalog Number: EVT-1561191
CAS Number: 20649-47-2
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Dideazaadenosine is a synthetic nucleoside analog of adenosine, characterized by the replacement of two nitrogen atoms in the purine ring with carbon atoms. This modification alters its biological properties and makes it a subject of interest in pharmacological research. The compound is known for its mitogenic activity, stimulating DNA synthesis and cell proliferation in various mammalian cell lines .

Source and Classification

1,3-Dideazaadenosine falls under the category of nucleoside analogs, specifically purine analogs. It is classified as a nucleoside, which consists of a nitrogenous base (in this case, a modified purine) linked to a sugar molecule (ribose). Its chemical structure allows it to interact with biological systems differently than natural nucleosides, potentially inhibiting nucleic acid synthesis and affecting cellular functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,3-Dideazaadenosine typically involves several key steps:

  1. Reduction of Nitro Groups: The process begins with the selective reduction of nitro groups in precursor compounds. For instance, a common approach utilizes catalytic hydrogenation to convert nitro groups to amino groups.
  2. Glycosylation: Following reduction, the amino group undergoes glycosylation to attach the ribose sugar. This step often employs Lewis acids such as trimethylsilyl triflate to facilitate the reaction .
  3. Purification: The final product is purified through chromatography techniques to isolate 1,3-Dideazaadenosine from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular formula for 1,3-Dideazaadenosine is C10H12N4O3C_10H_{12}N_4O_3. Its structure features:

  • A purine-like base with two carbon atoms replacing nitrogen at positions 1 and 3.
  • A ribose sugar moiety attached at the 9-position.

The compound's structural modifications contribute to its unique biological activity compared to adenosine.

Chemical Reactions Analysis

Reactions and Technical Details

1,3-Dideazaadenosine participates in various chemical reactions typical of nucleosides:

  • Phosphorylation: It can be phosphorylated by kinases to form nucleotide analogs, which may exhibit antiviral or anticancer activity.
  • Interactions with Enzymes: The compound can inhibit certain enzymes involved in nucleic acid metabolism, such as adenosine deaminase and various kinases .

These reactions are crucial for understanding its potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism by which 1,3-Dideazaadenosine exerts its biological effects involves:

  • Inhibition of DNA Synthesis: By mimicking adenosine, it competes for binding sites on enzymes involved in nucleic acid synthesis.
  • Cell Proliferation Stimulation: It acts as a mitogen for cultured mammalian cells, enhancing DNA synthesis rates and promoting cell division .

Such mechanisms underline its potential utility in research related to cancer and viral infections.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1,3-Dideazaadenosine possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 236.23 g/mol.
  • Solubility: It is soluble in water and polar organic solvents.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions.

These properties are essential for its application in laboratory settings and therapeutic formulations.

Applications

Scientific Uses

1,3-Dideazaadenosine has several important applications in scientific research:

  • Antiviral Research: Its structural similarity to adenosine allows it to be explored as a potential antiviral agent.
  • Cancer Research: Due to its ability to stimulate cell proliferation, it is studied for its effects on cancer cell lines.
  • Biochemical Studies: It serves as a tool for studying nucleic acid metabolism and enzyme interactions within cellular systems .

The ongoing research into 1,3-Dideazaadenosine continues to unveil its potential therapeutic benefits across various fields of medicine.

Introduction to 1,3-Dideazaadenosine

1,3-Dideazaadenosine represents a specialized class of purine analogs characterized by the strategic substitution of nitrogen atoms at the 1 and 3 positions of the adenine scaffold with carbon atoms. This structural perturbation fundamentally alters electronic distribution, hydrogen-bonding capacity, and molecular recognition properties compared to natural adenosine or mono-deaza analogs. While direct literature on 1,3-dideazaadenosine is limited within the provided sources, extensive research on its close analogs—particularly 3-deazaadenosine—provides critical insights into its potential chemical behavior and biological significance. These compounds serve as indispensable tools in atomic mutagenesis studies, enabling researchers to dissect the functional contributions of specific nitrogen atoms in nucleic acid structure, enzyme-substrate interactions, and catalytic mechanisms [1] [3] [7].

Historical Context and Discovery of Deazaadenosine Analogs

The exploration of deazaadenosine analogs emerged during the mid-20th century alongside broader investigations into modified nucleosides. A significant breakthrough occurred in the 1970s with the synthesis and characterization of 3-deazaadenosine (c³A). Early studies demonstrated its unique ability to inhibit S-adenosylhomocysteine (SAH) hydrolase, an enzyme pivotal to cellular methylation processes [4] [8] [9]. This inhibition stems from 3-deazaadenosine's structural similarity to adenosine, allowing it to bind the enzyme's active site while resisting hydrolysis—a property directly attributable to the replacement of N3 with CH [8]. Concurrently, researchers synthesized 7-deazaadenosine (tubercidin) and evaluated its biological effects, revealing distinct antiviral and antibacterial properties [7]. The subsequent development of 1-deazaadenosine further expanded this chemical toolkit, enabling investigations into the role of the purine N1 atom in hydrogen bonding and enzymatic recognition [5]. The logical progression toward dideaza-substituted analogs, including 1,3-dideazaadenosine, was driven by the need to probe synergistic effects arising from multiple nitrogen substitutions within the purine ring. These compounds were primarily designed through rational chemical synthesis rather than isolation from natural sources, utilizing methodologies such as the phosphotriester approach for nucleoside coupling and protecting group strategies (e.g., 3'-O-benzoyl, 5'-O-monomethoxytrityl) [5].

Table 1: Key Deazaadenosine Analogs and Their Initial Biological Characterization

AnalogSubstitution PositionPrimary Biochemical EffectEarly Identified Activities
3-DeazaadenosineN3→CHPotent SAH hydrolase inhibition (Ki = 3.9 µM) [4] [8]Antiviral (VSV, NDV, Influenza), anti-inflammatory [8]
1-DeazaadenosineN1→CHDisruption of Hoogsteen/reverse Hoogsteen base pairing; adenosine deaminase inhibition [5] [7]Limited duplex stability in polymers [1]
7-DeazaadenosineN7→CHAltered base stacking; resistance to depurinationAntiviral, antibacterial [7]
3-DeazaguanosineN3→CHDestabilization of duplex structures (~2.9-6°C ΔTm) [1]Antitumor activity [7]

Structural Classification of 1,3-Dideazaadenosine

1,3-Dideazaadenosine belongs to the imidazo[4,5-c]pyridine ribonucleoside family, defined by a bicyclic heteroaromatic system where the purine N1 and N3 positions are replaced by carbon atoms. This classification shares its core ring system with 3-deazaadenosine (where only N3 is substituted), but the additional replacement at N1 introduces distinct electronic and steric features [1] [7] [9]. Key structural attributes include:

  • Glycosidic Bond Configuration: Like natural adenosine, 1,3-dideazaadenosine maintains the β-D-ribofuranose moiety linked via the N9 nitrogen (now a carbon atom at position 1, but retaining the attachment point analogous to N9). The glycosidic bond adopts the anti conformation, critical for proper positioning within nucleic acid helices or enzyme binding sites [3] [5].
  • Ribose Puckering: Crystallographic studies of 3-deazaadenosine-containing RNAs confirm a predominant C3'-endo sugar pucker, characteristic of A-form RNA helices. This suggests 1,3-dideazaadenosine likely exhibits similar conformational behavior, maintaining backbone geometry compatible with duplex formation [3].
  • Hydration Pattern: A defining structural consequence of N3 substitution (as seen in 3-deazaadenosine) is the loss of a key minor-groove water molecule typically coordinated by the purine N3 atom in canonical Watson-Crick base pairs. X-ray crystallography reveals this altered hydration pattern contributes to duplex destabilization (ΔTm = -2 to -6°C per modification). The additional N1→CH substitution in 1,3-dideazaadenosine is expected to further perturb the major groove hydrogen-bonding environment [3].
  • Tautomeric States: The absence of N1 eliminates a potential protonation site involved in base pairing, while the absence of N3 removes a critical hydrogen bond acceptor in the minor groove. This confines the imidazo[4,5-c]pyridine system to a single dominant tautomer, simplifying its hydrogen-bonding profile compared to adenine [1] [7].

Chemical Significance of Nitrogen Atom Substitution in Purine Analogs

The systematic replacement of nitrogen atoms with carbon in purine analogs serves as a powerful strategy for dissecting the contributions of specific atoms to nucleic acid and cofactor function:

  • Hydrogen Bonding Alterations:Each nitrogen atom in adenine plays a specific role in molecular recognition. N1 acts as a hydrogen bond acceptor in Watson-Crick pairing, while N3 serves as a minor groove acceptor involved in protein contacts and hydration networks. Replacing N1 with CH (as in 1-deazaadenosine) disrupts Watson-Crick base pairing, favoring non-canonical Hoogsteen interactions or destabilizing duplexes [1] [5]. Replacing N3 with CH (3-deazaadenosine) removes a key hydrogen bond acceptor, weakening base pairing affinity—quantified by significant reductions in duplex thermal stability (ΔTm) and increased imino proton exchange rates in NMR studies [3]. 1,3-Dideazaadenosine combines these effects, eliminating both critical hydrogen-bonding positions.

Table 2: Hydrogen Bonding Capabilities of Adenosine and Deaza Analogs

CompoundN1 FunctionN3 FunctionN6/N7 FunctionNet Effect on H-Bonding
AdenosineAcceptor (WC)Acceptor (minor groove)N6: Donor (WC); N7: Acceptor (proteins)Canonical WC pairing; protein interactions
1-DeazaadenosineCH (Inert)AcceptorN6: DonorDisrupts WC pairing; favors Hoogsteen/reverse Hoogsteen [1]
3-DeazaadenosineAcceptorCH (Inert)N6: DonorLoss of minor groove hydration/contacts; ΔTm ↓ [3]
1,3-DideazaadenosineCH (Inert)CH (Inert)N6: DonorSevere WC disruption; major/minor groove perturbations
  • Electronic and pKa Shifts:Nitrogen substitutions profoundly alter the electron density distribution and acid-base properties of the purine ring. Notably, replacing N3 in 3-deazaadenosine increases the basic pKa of the adenine ring system from 3.62 (adenine) to 6.80. This elevated pKa enhances protonation potential near physiological pH, influencing ligand binding and catalytic mechanisms dependent on proton transfer. The N1→CH substitution further modifies electron delocalization, potentially altering nucleophilicity and stacking interactions [1] [7].

  • Biological Target Interactions:

  • Methyltransferase Regulation: 3-Deazaadenosine potently inhibits S-adenosylhomocysteine hydrolase (SAHH) (Ki = 3.9 µM), leading to accumulation of S-adenosylhomocysteine (SAH), a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This "methylation inhibition" underpins its broad antiviral (HIV-1, vesicular stomatitis virus), anti-inflammatory, and anti-proliferative effects [4] [6] [8]. The significance of N3 in SAHH binding suggests the N1→CH substitution in 1,3-dideazaadenosine might further modulate this interaction.
  • RNase L Activation Studies: Systematic atomic mutagenesis of 2-5A oligomers (e.g., p5′A2′p5′A2′p5′A) using deazaadenosine analogs revealed distinct roles for each purine nitrogen. While N1 of the 5'-terminal adenosine was crucial for RNase L binding, N3 substitutions were less studied. However, the profound effects of N1 and N3 changes individually suggest 1,3-dideazaadenosine incorporation would significantly impair 2-5A function [5].
  • Nucleic Acid Structure & Function: In RNA, 3-deazaadenosine incorporation reduces thermodynamic stability and accelerates base pair opening dynamics (NMR), primarily due to hydration loss. 1-Deazaadenosine severely disrupts duplex formation. 1,3-Dideazaadenosine is thus predicted to exert synergistic destabilizing effects on nucleic acid structures, potentially useful for probing conformational flexibility or non-canonical interactions [1] [3].

Table 3: Biological Implications of Nitrogen Substitutions in Deazaadenosines

Target/ProcessRole of N1Role of N3Predicted Effect of 1,3-Dideazaadenosine
SAH Hydrolase InhibitionNot critical (binding involves N6/N7/ribose)Essential: Key for catalytic mechanism [8]Likely retains inhibition (via N7/ribose), potentially altered kinetics
RNA Duplex StabilityCritical for WC H-bonding; loss → severe ΔTm ↓Critical for minor groove hydration; loss → ΔTm ↓ [3]Severe duplex destabilization; potential for altered folding
RNase L Activation (2-5A)Key for binding affinity [5]Undefined but likely involved in core recognitionSignificant loss of binding/activation efficiency
Protein MethylationIndirect (via SAHH inhibition)Indirect (via SAHH inhibition) [6] [9]Global hypomethylation similar to 3-deazaadenosine

The design and study of 1,3-dideazaadenosine epitomize the power of atomic mutagenesis in chemical biology. By precisely removing nitrogen functionalities, researchers gain unparalleled insights into the mechanistic contributions of these atoms to nucleic acid architecture, enzyme catalysis, and cellular signaling pathways. While its direct applications are less documented than its mono-deaza counterparts, its structure positions it as a probe for systems where simultaneous perturbation of N1 and N3 functionalities is required to elucidate complex molecular recognition events [1] [3] [5].

Properties

CAS Number

20649-47-2

Product Name

1,3-Dideazaadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C12H15N3O4/c13-6-2-1-3-7-9(6)14-5-15(7)12-11(18)10(17)8(4-16)19-12/h1-3,5,8,10-12,16-18H,4,13H2/t8-,10-,11-,12-/m1/s1

InChI Key

DFNBVHDKNMLJFQ-HJQYOEGKSA-N

SMILES

C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

1,3-dideazaadenosine

Canonical SMILES

C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=CC(=C2C(=C1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

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